4-Fluorodeprenyl is synthesized from selegiline, a drug used to treat Parkinson's disease and major depressive disorder. Its classification as a monoamine oxidase B inhibitor highlights its role in enhancing dopaminergic activity by preventing the breakdown of neurotransmitters like dopamine. This mechanism is crucial for maintaining cognitive function and motor control in patients with neurodegenerative disorders.
The synthesis of 4-fluorodeprenyl involves several steps, typically beginning with the reaction of 4-fluorobenzaldehyde with nitroethane to produce racemic 4-fluoroamphetamine. This intermediate can be resolved into its enantiomers through recrystallization with L- or D-N-acetylleucine, yielding (R)-(-)-4-fluoroamphetamine or (S)-(+)-4-fluoroamphetamine in high enantiomeric excesses (greater than 96%) and moderate yields (42% and 39%, respectively) .
Following this, the synthesis continues with alkylation using propargyl bromide to yield (R)-(-)- or (S)-(+)-4-fluoronordeprenyl. This intermediate undergoes reductive methylation under Borch conditions to produce the final product, 4-fluorodeprenyl . The entire process can be summarized as follows:
The molecular formula of 4-fluorodeprenyl is with a molar mass of approximately . The compound features a fluorine atom attached to the para position of the phenyl ring of the selegiline structure, which influences its pharmacological properties .
The structural characteristics include:
4-Fluorodeprenyl participates in various chemical reactions primarily due to its functional groups:
The compound has been studied for its interaction with various receptors and enzymes, contributing to its potential therapeutic effects.
The primary mechanism of action for 4-fluorodeprenyl is its selective inhibition of monoamine oxidase B. This enzyme is responsible for the oxidative deamination of neurotransmitters such as dopamine. By inhibiting this enzyme, 4-fluorodeprenyl increases the availability of these neurotransmitters in synaptic clefts, thereby enhancing dopaminergic signaling .
In vivo studies have shown that administration of this compound results in significant inhibition of monoamine oxidase B activity across various brain regions, which correlates with improved motor function in animal models .
The physical properties of 4-fluorodeprenyl include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light and moisture, necessitating careful storage .
The scientific applications of 4-fluorodeprenyl are diverse:
The development of 4-fluorodeprenyl traces its origins to foundational research on selegiline. Selegiline was first synthesized in the early 1960s by Hungarian scientists Zoltan Ecseri and József Knoll at the Chinoin Pharmaceutical Company. It was isolated from the racemic mixture deprenyl and introduced clinically in Hungary in 1977 as an anti-Parkinsonian agent. Its selective and irreversible inhibition of monoamine oxidase type B (MAO-B) established it as a cornerstone therapy for Parkinson's disease [1] [4].
Table 1: Historical Development Timeline of Selegiline and 4-Fluorodeprenyl
| Year | Compound | Key Event |
|---|---|---|
| 1960s | Selegiline | Discovery and isolation by Ecseri and Knoll at Chinoin Pharmaceuticals |
| 1977 | Selegiline | First clinical introduction (Hungary) for Parkinson's disease |
| 1980s | Selegiline | Approval in the United Kingdom (1982) and United States (1989) |
| 1990s | 4-Fluorodeprenyl | Synthesis as Chinoin-175; preclinical evaluation for enhanced neuroprotection |
| 2000s | 4-Fluorodeprenyl | Investigation as PET tracer ([¹⁸F]fluorodeprenyl) for MAO-B imaging |
Driven by efforts to enhance selegiline’s neuroprotective efficacy and metabolic stability, researchers at Chinoin developed halogenated derivatives. The strategic addition of fluorine at the para-position of selegiline’s phenyl ring yielded 4-fluorodeprenyl (coded Chinoin-175 or SR-96516-A). Early preclinical studies indicated superior neurorescue properties in models of cerebral ischemia compared to selegiline, attributed to increased central bioavailability and distinct metabolite profiles [4]. Concurrently, its radiolabeled analog enabled pioneering PET studies quantifying MAO-B density in living brain tissue, revealing enzyme alterations in neurodegenerative conditions and cigarette smokers [3].
4-Fluorodeprenyl belongs to the substituted amphetamine chemical class, characterized by a phenethylamine backbone with a methyl group attached to the alpha-carbon and additional substituents on the nitrogen atom or phenyl ring. Its core structure aligns with selegiline, which is chemically designated (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine. The defining modification in 4-fluorodeprenyl is the substitution of a fluorine atom at the para-position (carbon-4) of the phenyl ring, yielding (R)-N-methyl-N-(1-(4-fluorophenyl)propan-2-yl)prop-2-yn-1-amine [4] [8].
Table 2: Structural Comparison of Selegiline and 4-Fluorodeprenyl
| Characteristic | Selegiline | 4-Fluorodeprenyl |
|---|---|---|
| Systematic Name | (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | (R)-N-methyl-N-(1-(4-fluorophenyl)propan-2-yl)prop-2-yn-1-amine |
| Molecular Formula | C₁₃H₁₇N | C₁₃H₁₆FN |
| Molecular Weight | 187.29 g/mol | 205.28 g/mol |
| Phenyl Ring Modification | Unsubstituted | Fluorine at para-position (C4) |
| Substituent Effects | Standard phenethylamine electronics | Enhanced lipophilicity; altered electron distribution |
This structural modification profoundly influences electronic properties and intermolecular interactions. Fluorine’s high electronegativity induces electron withdrawal from the phenyl ring, creating a dipole moment that enhances lipid solubility and influences binding to biological targets. Critically, the para-fluorination impedes oxidative metabolism at the C4 position, thereby altering the compound’s metabolic pathway and prolonging its functional activity. The molecule retains the propargylamine moiety (-CH₂-C≡CH) bound to the nitrogen atom, essential for irreversible MAO-B inhibition via covalent adduct formation with the enzyme’s flavin cofactor [3] [10].
Within the substituted amphetamine family, 4-fluorodeprenyl shares pharmacological features with other N-propargyl derivatives but exhibits distinct behavioral and metabolic profiles compared to its non-fluorinated parent or enantiomers. For instance, while D-deprenyl demonstrates significant reinforcing effects in primate models, L-deprenyl (selegiline) and 4-fluorodeprenyl show markedly reduced abuse liability, attributable to their stereospecific metabolism and lower psychostimulant metabolite generation [6].
4-Fluorodeprenyl (C₁₃H₁₆FN) possesses distinct physicochemical characteristics attributable to its fluorine atom and chiral center. The compound crystallizes in the centrosymmetric monoclinic space group P2₁/n, with unit cell dimensions a = 7.915 Å, b = 12.817 Å, c = 11.968 Å, and β = 101.836°. The asymmetric unit contains a single molecule, demonstrating a twisted methylpiperidine chair conformation and a planar fluorobenzene ring. Key bond lengths include C-F (1.358 Å), C≡C (1.160 Å), and C-N (1.471 Å), while bond angles at the chiral center reflect tetrahedral geometry [5].
Table 3: Physicochemical Properties of 4-Fluorodeprenyl
| Property | Value/Description |
|---|---|
| Molecular Weight | 205.28 g/mol |
| Density | 1.024 ± 0.06 g/cm³ |
| Boiling Point | 276.2 ± 25°C |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Parameters | a = 7.915 Å; b = 12.817 Å; c = 11.968 Å; β = 101.836° |
| Chirality | (R)-enantiomer |
| Lipophilicity (LogP) | Increased vs. selegiline (estimated) |
| Fluorescence | Emission observed at 345 nm (solid state) |
Spectroscopic analyses reveal signature profiles:
Intermolecular interactions, analyzed via Hirshfeld surfaces, demonstrate the importance of weak non-covalent forces in crystal packing. Notable interactions include C-H···F hydrogen bonds (contributing ~5% to surface contacts) and C-H···π interactions involving the fluorophenyl ring. These forces facilitate a supramolecular network stabilized by van der Waals interactions (H···H contacts: ~55%) [5]. The fluorine atom’s role extends beyond steric and electronic effects—it participates in halogen bonding, potentially influencing target engagement or molecular recognition in biological environments [10]. Compared to selegiline, the fluorination enhances metabolic stability and brain penetration, critical factors underlying its pharmacological profile and utility as an imaging agent [3] [4].
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5